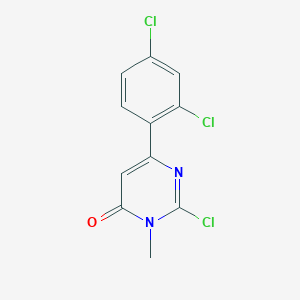
2-Chloro-6-(2,4-dichlorophenyl)-3-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(2,4-dichlorophenyl)-3-methylpyrimidin-4(3H)-one is a chemical compound with a complex structure that includes a pyrimidinone core substituted with chloro and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2,4-dichlorophenyl)-3-methylpyrimidin-4(3H)-one typically involves the reaction of 2,4-dichlorophenylamine with chloroacetyl chloride, followed by cyclization with methyl isocyanate. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(2,4-dichlorophenyl)-3-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro groups can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidinones.
Scientific Research Applications
2-Chloro-6-(2,4-dichlorophenyl)-3-methylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2,4-dichlorophenyl)-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and dichlorophenyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(2,4-dichlorophenyl)pyridine
- 2-Chloro-6-(2,4-dichlorophenyl)-9H-purine
Comparison
Compared to similar compounds, 2-Chloro-6-(2,4-dichlorophenyl)-3-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of a pyrimidinone core. This structural uniqueness contributes to its distinct chemical reactivity and potential applications. For instance, while 2-Chloro-6-(2,4-dichlorophenyl)pyridine may share some reactivity, the additional methyl and pyrimidinone groups in this compound provide different binding properties and biological activities.
Properties
Molecular Formula |
C11H7Cl3N2O |
|---|---|
Molecular Weight |
289.5 g/mol |
IUPAC Name |
2-chloro-6-(2,4-dichlorophenyl)-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C11H7Cl3N2O/c1-16-10(17)5-9(15-11(16)14)7-3-2-6(12)4-8(7)13/h2-5H,1H3 |
InChI Key |
WJNKURPHMDVMFA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N=C1Cl)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Fluorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11788094.png)
![6-(4-Chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11788098.png)
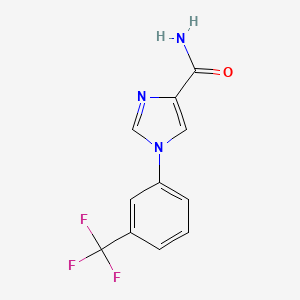
![5-Methylthieno[2,3-b]pyridin-2-amine hydrochloride](/img/structure/B11788116.png)
![Tert-butyl 3-azabicyclo[3.2.1]octan-6-ylcarbamate](/img/structure/B11788119.png)
![2-(4-Chlorobenzyl)oxazolo[4,5-c]pyridine](/img/structure/B11788125.png)
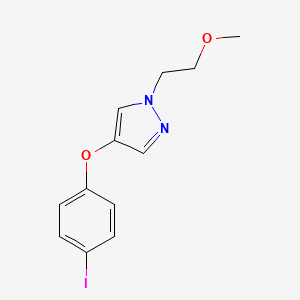
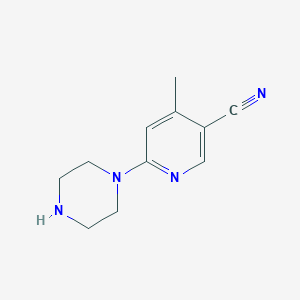
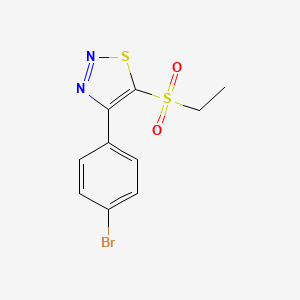

![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11788144.png)
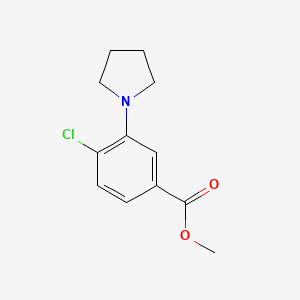
![1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine](/img/structure/B11788148.png)
![5-(2-(2-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11788150.png)
